molecular formula C9H12ClN B1588572 4-(4-Chlorobutyl)pyridine CAS No. 5264-17-5

4-(4-Chlorobutyl)pyridine

Cat. No. B1588572
CAS RN: 5264-17-5
M. Wt: 169.65 g/mol
InChI Key: OMVNWHFRVCCONY-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)pyridine is a chemical compound with the molecular formula C9H13ClN . It is also known as 4-(4-chlorobutyl)pyridine hydrochloride . This compound is used in various applications, including pharmaceuticals and organic synthesis. Its chemical structure consists of a pyridine ring with a chlorobutyl group attached at the 4-position.



Synthesis Analysis

The synthesis of 4-(4-Chlorobutyl)pyridine involves the reaction of pyridine with 4-chlorobutyl chloride. The chlorobutyl group is introduced onto the pyridine ring, resulting in the formation of the desired compound. The reaction typically takes place under controlled conditions, and purification methods are employed to obtain a high yield of the product.



Molecular Structure Analysis

The molecular structure of 4-(4-Chlorobutyl)pyridine is characterized by the following features:



  • A pyridine ring (a six-membered aromatic ring with one nitrogen atom).

  • A butyl group (four carbon atoms) attached to the pyridine ring at the 4-position.

  • A chlorine atom bonded to one of the carbon atoms in the butyl group.



Chemical Reactions Analysis

4-(4-Chlorobutyl)pyridine can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The chlorobutyl group can be replaced by other nucleophiles, leading to the synthesis of derivatives.

  • Base-Catalyzed Reactions : The compound can undergo deprotonation at the pyridine nitrogen, enabling further reactions.

  • Transition Metal-Catalyzed Reactions : These can modify the chlorobutyl group or the pyridine ring.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 311.1°C at 760 mmHg.

  • Flash Point : Around 141.9°C .

  • Purity : Typically 95% .

  • Physical Form : Solid.

  • Solubility : Soluble in organic solvents.


Scientific Research Applications

Catalysis and Organic Synthesis

4-(4-Chlorobutyl)pyridine and its derivatives show significant promise in catalysis and organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for acylating inert alcohols and phenols, with its reaction mechanism offering insights into base-free conditions for acylation processes (Liu, Ma, Liu, & Wang, 2014). Similarly, N-alkyl pyrrolidines undergo selective ring-opening reactions with chloroformates to yield 4-chlorobutyl carbamates, indicating their role in creating 1,4-bifunctional compounds (Yu, Shoaib, Iqbal, Kim, Ha, & Cho, 2017).

Photochemical and Electrochemical Properties

Studies on pyridine derivatives, including those related to 4-(4-Chlorobutyl)pyridine, reveal interesting photochemical and electrochemical properties. For example, the formation of methylenebispyridinium dichloride compounds from the reaction of dichloromethane with pyridine derivatives under ambient conditions offers insight into the kinetics of such reactions (Rudine, Walter, & Wamser, 2010). Additionally, antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including 4-chloro-pyridine-2-carboxylic acid, have been characterized, highlighting their potential in biologically relevant applications (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Synthesis of Complex Molecules

The synthesis of complex molecules using 4-substituted pyridines is a significant area of research. Techniques such as chemoenzymatic routes to prepare optically active 4-chloro derivatives and their applications as nucleophilic catalysts demonstrate the versatility of these compounds (Busto, Gotor‐Fernández, & Gotor, 2006). Moreover, the development of 4-selective pyridine functionalization reactions via heterocyclic phosphonium salts underlines the importance of pyridines in pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).

Fluorescent Probes and Sensors

Research has also focused on the use of pyridine derivatives as fluorescent probes and sensors. For instance, the synthesis of fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines and their application in the nanomolar detection of Cu2+ ions demonstrate the potential of these compounds in environmental and pharmaceutical analysis (García, Romero, & Portilla, 2019).

Advanced Materials and Ligand Design

Pyridine derivatives, including those related to 4-(4-Chlorobutyl)pyridine, are crucial in the development of advanced materials and ligand design. The synthesis of 4-functionalized terdendate pyridine-based ligands for metal ions exemplifies this, where the pyridine nitrogen acts in conjunction with other functional groups to form complex structures (Vermonden, Branowska, Marcelis, & Sudhölter, 2003). Additionally, the creation of molecular chemosensors based on niobium(V) and pyridine derivatives for detecting volatile organic compounds (VOCs) underscores their application in sensor technology and environmental monitoring (Motorina, Lomova, Mozhzhukhina, & Gruzdev, 2019).

Safety And Hazards


  • Hazard Statements : It is classified as hazardous due to potential risks associated with ingestion (H302) and skin contact (H314).

  • Precautionary Measures : Handle with care. Avoid inhalation, ingestion, and skin/eye contact. Use appropriate protective equipment and work in an inert atmosphere.


Future Directions

Research on 4-(4-Chlorobutyl)pyridine continues to explore its applications, reactivity, and potential derivatives. Future studies may focus on optimizing synthesis methods, investigating biological activities, and developing novel uses.


properties

IUPAC Name

4-(4-chlorobutyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVNWHFRVCCONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449561
Record name 4-(4-chlorobutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobutyl)pyridine

CAS RN

5264-17-5
Record name 4-(4-Chlorobutyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5264-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorobutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methylpyridine (8.4 g, 90 mmol) and THF (40 mL) were mixed in dry glassware, flushed with nitrogen and cooled to −60° C. n-BuLi (1.6 M solution, 61.9 mL, 99 mmol) was added dropwise over 1.5 h. The temperature was not allowed to exceed −50° C. The mixture was then allowed to reach rt, THF (20 mL) was added and the mixture was then stirred at 45° C. for 2 h. Additional THF (20 mL) was added. This mixture was cooled to 0° C. and added dropwise through a cooled dropping funnel to a 65° C. solution of 3-bromo-1-chloropropane (14.9 g, 94.5 mmol) in THF (15 mL). The reaction mixture was slowly allowed to reach 0° C. overnight. Water (90 mL) was added, and the mixture was stirred for 10 min. The organic layer was separated and dried (Na2SO4) to give the sub-title compound in 97.6% yield.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
61.9 mL
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
97.6%

Synthesis routes and methods II

Procedure details

A solution of 4-(4-pyridinyl)-1-butanol (Mayer J. M and Testa, B., Helv. Chim. Acta 65, pages 1868-1884 (1982)) (4.20 g, 27.7 mmol) in 30 mL of chloroform is cooled to 0° C. and treated with thionyl chloride (6.60 g, 55.54 mmol) in 30 mL of chloroform. The reaction is allowed to warm to room temperature over 15 hours. The volatiles are removed in vacuo. The residue is cooled to 0° C. and treated with 50 mL of cold 10% sodium hydroxide solution and the mixture is extracted with three 100-mL portions of chloroform. The combined organic extracts are dried over sodium sulfate and the solvents are removed under reduced pressure to give 4.25 g of 4-(4-pyridinyl)-1-butylchloride as a brown oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Fraenkel, A Chow, Y Liang, J Song… - Helvetica Chimica …, 2012 - Wiley Online Library
In a one‐pot process without isolation of intermediates, (but‐3‐en‐1‐yl)pyridine (13) is treated sequentially with dicyclohexylborane, trimethylaluminium, and ethyl carbonochloridate …
Number of citations: 2 onlinelibrary.wiley.com
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
Halop yridines Page 419 CHAPTER VI Halop yridines MAX M. BOUDAKIAN Olin Corporation. Rochester. New York I. Introduction.......... I1. Nuclear Halogen Derivatives....... 1. …
Number of citations: 1 onlinelibrary.wiley.com

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